molecular formula C19H15ClF2N2O2S B2729984 (2-Chloro-4-fluorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1325739-55-6

(2-Chloro-4-fluorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2729984
CAS No.: 1325739-55-6
M. Wt: 408.85
InChI Key: KFMABPWOYQXLLB-UHFFFAOYSA-N
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Description

The compound (2-Chloro-4-fluorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is an organic molecule that contains multiple functional groups, including aromatic rings, halogens (chlorine and fluorine), and a piperidine moiety. These structural features suggest its potential use in medicinal chemistry, particularly in drug design and discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves a multi-step synthetic pathway:

  • Formation of the Benzo[d]thiazole moiety: : Starting with 4-fluorobenzoic acid and suitable reagents to form 4-fluorobenzo[d]thiazole.

  • Introduction of the Piperidine Ring: : Reaction of the benzo[d]thiazole derivative with piperidine, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

  • Chlorination and Fluorination: : Introduction of chlorine and fluorine atoms into the phenyl ring through halogenation reactions.

Industrial production might involve similar steps, but optimized for scalability, yield, and cost-efficiency, possibly using flow chemistry techniques and automated synthesis machines.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : Due to the presence of halogens, the compound can undergo nucleophilic substitution reactions.

  • Oxidation and Reduction: : Functional groups within the compound can be selectively oxidized or reduced using specific reagents.

Common Reagents and Conditions

  • Substitution: : Nucleophiles like thiolates, amines can react with the halogen atoms.

  • Oxidation: : KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) can be used to oxidize specific moieties.

  • Reduction: : Sodium borohydride or lithium aluminum hydride can reduce certain parts of the molecule.

Major Products

Reactions can yield derivatives with modified functional groups, which might be explored for enhanced biological activity or different pharmacokinetics.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis, especially in the development of new materials or catalysts.

Biology

Explored for its biological activity, particularly its interactions with cellular receptors or enzymes.

Medicine

Investigated as a potential pharmaceutical agent. The presence of halogens and the piperidine ring suggests possible activity against neurological conditions.

Industry

May be used in the development of specialty chemicals, polymers, or other industrial applications where its unique properties are advantageous.

Mechanism of Action

The mechanism involves interaction with specific molecular targets:

  • Binding to receptors: : Could be designed to bind to neurotransmitter receptors or enzymes.

  • Pathways involved: : Likely to modulate signaling pathways associated with the receptors it binds to.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4-fluorophenyl)(4-(phenylpiperidin-1-yl)methanone): : Similar structural framework but lacks the benzo[d]thiazole moiety.

  • (2-Chloro-4-fluorophenyl)(4-(methylpiperidin-1-yl)methanone): : Contains a methyl group instead of the benzo[d]thiazole moiety.

Uniqueness

This compound's distinct combination of benzo[d]thiazole and multiple halogens differentiates it, potentially offering unique interactions with biological targets and distinct physicochemical properties.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF2N2O2S/c20-14-10-11(21)4-5-13(14)18(25)24-8-6-12(7-9-24)26-19-23-17-15(22)2-1-3-16(17)27-19/h1-5,10,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMABPWOYQXLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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